3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-amine
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Overview
Description
3-(Bicyclo[221]heptan-2-yl)-2,2-dimethylpropan-1-amine is a complex organic compound characterized by a bicyclic structure This compound is notable for its unique structural features, which include a bicyclo[221]heptane ring system fused with a dimethylpropan-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-amine typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of bicyclo[2.2.1]heptan-2-one with a suitable amine under reductive amination conditions. This process often employs reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as distillation or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Various nucleophiles, such as halides, under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of these targets. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
- 2-{Bicyclo[2.2.1]heptan-2-yl}acetamide
- Bicyclo[2.2.1]heptan-2-ol
- (phenylmethylene)bicyclo[2.2.1]heptan-2-one
Uniqueness
3-(Bicyclo[221]heptan-2-yl)-2,2-dimethylpropan-1-amine is unique due to its specific combination of a bicyclic ring system with a dimethylpropan-1-amine group
Properties
Molecular Formula |
C12H23N |
---|---|
Molecular Weight |
181.32 g/mol |
IUPAC Name |
3-(2-bicyclo[2.2.1]heptanyl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C12H23N/c1-12(2,8-13)7-11-6-9-3-4-10(11)5-9/h9-11H,3-8,13H2,1-2H3 |
InChI Key |
XYPGPSOOOPOUHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1CC2CCC1C2)CN |
Origin of Product |
United States |
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